(R)-Benzyl (4-Chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate
(R)-Benzyl (4-Chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate
Brand Name:
Vulcanchem
CAS No.:
159878-01-0
VCID:
VC0055131
InChI:
InChI=1S/C18H18ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1
SMILES:
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)CCl
Molecular Formula:
C18H18ClNO3S
Molecular Weight:
363.9 g/mol
(R)-Benzyl (4-Chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate
CAS No.: 159878-01-0
Reference Standards
VCID: VC0055131
Molecular Formula: C18H18ClNO3S
Molecular Weight: 363.9 g/mol
CAS No. | 159878-01-0 |
---|---|
Product Name | (R)-Benzyl (4-Chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate |
Molecular Formula | C18H18ClNO3S |
Molecular Weight | 363.9 g/mol |
IUPAC Name | benzyl N-[(2R)-4-chloro-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate |
Standard InChI | InChI=1S/C18H18ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1 |
Standard InChIKey | GHOXYLYITXKSDS-INIZCTEOSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)CCl |
SMILES | C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)CCl |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)CCl |
Synonyms | N-[(1R)-3-Chloro-2-oxo-1-[(phenylthio)methyl]propyl]-carbamic Acid Phenylmethyl Ester; [(1R)-3-Chloro-2-oxo-1-[(phenylthio)methyl]propyl]-carbamic Acid Phenylmethyl Ester; 3R)-1-Chloro-2-oxo-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane; _x000B_(R)-(-) |
PubChem Compound | 10808734 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume